molecular formula C11H13F3N2O3S2 B10934411 1-[(5-ethylthiophen-2-yl)sulfonyl]-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

1-[(5-ethylthiophen-2-yl)sulfonyl]-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B10934411
M. Wt: 342.4 g/mol
InChI Key: XJSFZSROHFIBNJ-UHFFFAOYSA-N
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Description

1-[(5-ethylthiophen-2-yl)sulfonyl]-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a complex organic compound with a unique structure that includes a thiophene ring, a sulfonyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-ethylthiophen-2-yl)sulfonyl]-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol typically involves multiple steps. The process begins with the preparation of the thiophene derivative, followed by the introduction of the sulfonyl group. The final step involves the formation of the pyrazole ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(5-ethylthiophen-2-yl)sulfonyl]-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-[(5-ethylthiophen-2-yl)sulfonyl]-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(5-ethylthiophen-2-yl)sulfonyl]-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-ethylthiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride
  • 2-(1-((5-ethylthiophen-2-yl)sulfonyl)piperidin-3-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Uniqueness

1-[(5-ethylthiophen-2-yl)sulfonyl]-5-methyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H13F3N2O3S2

Molecular Weight

342.4 g/mol

IUPAC Name

2-(5-ethylthiophen-2-yl)sulfonyl-3-methyl-5-(trifluoromethyl)-4H-pyrazol-3-ol

InChI

InChI=1S/C11H13F3N2O3S2/c1-3-7-4-5-9(20-7)21(18,19)16-10(2,17)6-8(15-16)11(12,13)14/h4-5,17H,3,6H2,1-2H3

InChI Key

XJSFZSROHFIBNJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2C(CC(=N2)C(F)(F)F)(C)O

Origin of Product

United States

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